4-chloro-3-fluoro-N,N-dimethylaniline
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Overview
Description
4-chloro-3-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9ClFN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-fluoro-N,N-dimethylaniline typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amine, and subsequent halogenation to introduce the chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of dimethylaniline derivatives often involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method can be adapted to introduce the desired substituents on the benzene ring through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitro derivatives, while halogenation can introduce additional halogen atoms on the benzene ring .
Scientific Research Applications
4-chloro-3-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-chloro-3-fluoro-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N,N-dimethylaniline: Similar structure but lacks the chlorine atom.
3-chloro-N,N-dimethylaniline: Similar structure but lacks the fluorine atom.
N,N-dimethylaniline: Lacks both chlorine and fluorine substituents
Uniqueness
4-chloro-3-fluoro-N,N-dimethylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring.
Properties
Molecular Formula |
C8H9ClFN |
---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
4-chloro-3-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9ClFN/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3 |
InChI Key |
MXDJHQORGUYIGY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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